molecular formula C14H18N2O3 B1468327 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid CAS No. 1269442-97-8

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid

Cat. No.: B1468327
CAS No.: 1269442-97-8
M. Wt: 262.3 g/mol
InChI Key: ZYUUYNOPKUHDJB-UHFFFAOYSA-N
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Description

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid is a heterocyclic compound featuring an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid typically involves the reaction of benzylamine with isopropyl isocyanate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid is unique due to its specific substitution pattern and the presence of both benzyl and isopropyl groups.

Properties

IUPAC Name

3-benzyl-2-oxo-5-propan-2-ylimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)11-12(13(17)18)16(14(19)15-11)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUUYNOPKUHDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(N(C(=O)N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Reactant of Route 2
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Reactant of Route 3
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Reactant of Route 4
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Reactant of Route 5
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
Reactant of Route 6
3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid

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